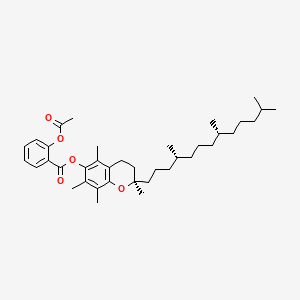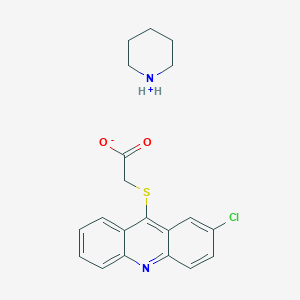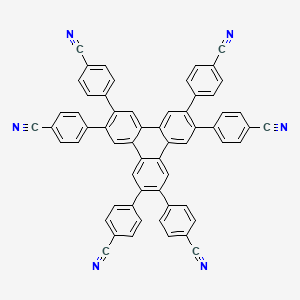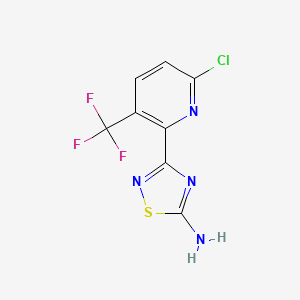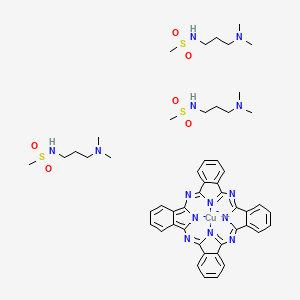![molecular formula C14H14N2O B13748958 4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 27761-33-7](/img/structure/B13748958.png)
4-[(2,5-Dimethylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol and contains an azo group (-N=N-) linked to a dimethylphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- typically involves the diazotization of 2,5-dimethylaniline followed by coupling with phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields. This involves precise control of temperature, pH, and the use of catalysts to facilitate the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Amines are the primary products of reduction reactions.
Substitution: Substituted phenols and azo compounds are common products.
Wissenschaftliche Forschungsanwendungen
PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Wirkmechanismus
The mechanism of action of PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, making it useful in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol
- 2,5-Dimethylphenol
Comparison
PHENOL,4-[2-(2,5-DIMETHYLPHENYL)DIAZENYL]- is unique due to its specific substitution pattern and the presence of the azo group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and applications, particularly in the dye and pigment industries .
Eigenschaften
CAS-Nummer |
27761-33-7 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-[(2,5-dimethylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-3-4-11(2)14(9-10)16-15-12-5-7-13(17)8-6-12/h3-9,17H,1-2H3 |
InChI-Schlüssel |
SZMBWRNOKVQLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


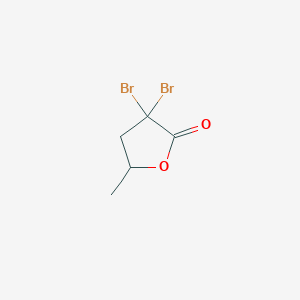
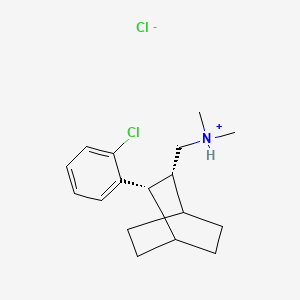
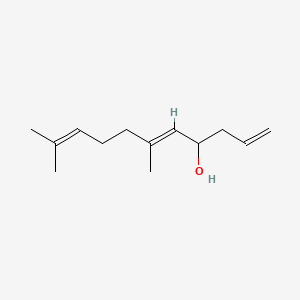

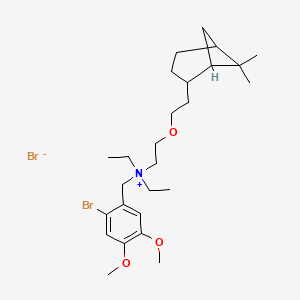

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
